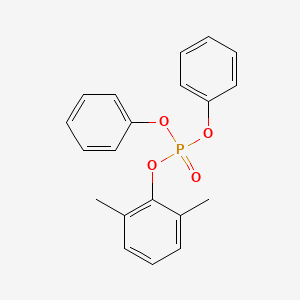

Diphenyl 2,6-dimethylphenyl phosphate

Description

Structure

3D Structure

Properties

CAS No. |

23666-94-6 |

|---|---|

Molecular Formula |

C20H19O4P |

Molecular Weight |

354.3 g/mol |

IUPAC Name |

(2,6-dimethylphenyl) diphenyl phosphate |

InChI |

InChI=1S/C20H19O4P/c1-16-10-9-11-17(2)20(16)24-25(21,22-18-12-5-3-6-13-18)23-19-14-7-4-8-15-19/h3-15H,1-2H3 |

InChI Key |

YZXCXQOZLZRKHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Diphenyl 2,6 Dimethylphenyl Phosphate

Strategic Approaches to the Synthesis of Diphenyl 2,6-dimethylphenyl Phosphate (B84403) and its Analogues

The construction of the phosphate ester linkage is the cornerstone of synthesizing diphenyl 2,6-dimethylphenyl phosphate. Various methodologies have been developed, primarily revolving around the reaction of a phosphorus-containing electrophile with phenolic nucleophiles.

Phosphorylation Reactions Involving Phenolic Substrates (e.g., 2,6-dimethylphenol (B121312), diphenyl phosphoric acid)

The most conventional and widely practiced method for synthesizing triaryl phosphates, including this compound, involves the reaction of a phenol (B47542) with a phosphorus oxyhalide, typically phosphorus oxychloride (POCl₃). rsc.org This reaction proceeds in a stepwise displacement of the chlorine atoms. To synthesize the asymmetrically substituted this compound, a common strategy would involve the reaction of 2,6-dimethylphenol with diphenyl phosphoryl chloride (also known as diphenyl chlorophosphate). chemimpex.comenamine.net

The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride byproduct. Common bases include tertiary amines like triethylamine (B128534) or pyridine. chemicalbook.comacgpubs.org The reaction can also be performed under phase-transfer catalysis conditions or by using the sodium salt of the phenol (sodium 2,6-dimethylphenoxide). rsc.org

Another approach involves the direct esterification of diphenyl phosphoric acid with 2,6-dimethylphenol. However, this method is less common for triester synthesis and often requires dehydrating agents or catalysts to drive the reaction to completion.

A general representation of the primary synthetic route is shown below:

Scheme 1: Synthesis of this compound from 2,6-dimethylphenol and diphenyl phosphoryl chloride.

The synthesis of the diphenyl phosphoryl chloride precursor itself can be achieved by the partial hydrolysis of phosphorus oxychloride followed by reaction with phenol, or by the reaction of phenol with POCl₃ in a controlled stoichiometric ratio. google.com

Table 1: Representative Conditions for Phosphorylation of Phenols

| Phosphorylating Agent | Phenolic Substrate | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| POCl₃ | Phenol, p-cresol | 20% aq. NaOH | Water (Vapor-Liquid) | 20 | >90 | |

| Diphenyl phosphoryl chloride | Various amines | 1,4-dimethylpiperazine (DMP) | THF | 60 | 82-95 | acgpubs.org |

This table presents general conditions for related phosphorylation reactions, illustrating common reagents and conditions.

Catalytic Pathways for Esterification (e.g., using copper(I) bromide/N-butyldimethylamine catalysts for related syntheses)

Modern synthetic chemistry has seen a shift towards catalytic methods to improve efficiency, selectivity, and environmental footprint. Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-O and P-O bonds. acs.orgvictoria.ac.nz While a specific protocol for this compound using a Cu(I)Br/N-butyldimethylamine system is not extensively detailed in the literature, the principles of copper-catalyzed phosphorylation of phenols are well-established. researchgate.net

These reactions typically involve the coupling of a P(O)-H compound (like a diaryl phosphite) or a phosphoryl halide with a phenol in the presence of a copper catalyst. The amine, such as N-butyldimethylamine, acts as a base and potentially as a ligand to facilitate the catalytic cycle. nih.gov For instance, the oxidative coupling polymerization of 2,6-dimethylphenol with bisphenols to create phosphorus-containing polymers has been successfully achieved using a CuBr/dimethylbutylamine catalyst system, demonstrating the system's efficacy in forming P-O-Aryl linkages with this specific phenol. mdpi.com

The proposed catalytic cycle often involves the formation of a copper-phenoxide species, which then reacts with the phosphorus electrophile. Alternatively, a copper-phosphide intermediate might be formed that subsequently couples with the phenol. acs.orgresearchgate.net

Exploration of Novel Synthetic Routes to Phosphorylated Compounds

Research into the synthesis of organophosphates is continually evolving, with several novel methods being developed to overcome the limitations of traditional approaches, such as the use of harsh reagents like POCl₃.

Palladium-Catalyzed One-Pot Phosphorylation: A notable advancement is the palladium-catalyzed, one-pot synthesis of aryl phosphonates, phosphinates, and phosphine (B1218219) oxides directly from phenols. rsc.org This method involves the in-situ conversion of the phenol to an aryl fluorosulfate, which then undergoes a palladium-catalyzed cross-coupling with a P(O)-H compound. This approach offers mild reaction conditions and a broad substrate scope. rsc.org

Synthesis from White Phosphorus: To create a more environmentally benign process, methods have been developed to synthesize triaryl phosphates directly from white phosphorus (P₄) without the use of chlorine chemistry. researchgate.netchemistryviews.org This process typically uses an iron catalyst and iodine under aerobic conditions to achieve high conversion and selectivity. researchgate.netchemistryviews.org

Electrochemical Methods: Electrochemical synthesis is emerging as a powerful and green tool for forming C-P bonds. Recent advances have demonstrated the possibility of direct C-H phosphorylation of aromatic compounds, offering a fundamentally different approach that avoids pre-functionalized starting materials. nih.gov

Biocatalytic Phosphorylation: The use of enzymes, specifically kinases, for the selective phosphorylation of phenols is a growing area of interest. nih.govchemrxiv.org While currently more focused on producing monophosphates for biological applications, this approach highlights the potential for highly selective and environmentally friendly phosphorylation under exceptionally mild conditions. nih.govchemrxiv.org

Derivatization and Functionalization of Related Structures

The modification of pre-formed phosphate esters allows for the synthesis of a diverse range of functionalized molecules.

Modification of Aryl Moieties within Phosphate Esters

The aryl groups of triaryl phosphates can be functionalized through various aromatic substitution reactions. The phosphorus-oxygen bond is generally stable to many reaction conditions, allowing for modifications on the phenyl rings.

Nucleophilic Aromatic Substitution (SNAr): If the aryl rings are activated with electron-withdrawing groups, they can undergo nucleophilic aromatic substitution. For example, heteroaromatic diethyl phosphates have been shown to react with dialkylamines or thiols, leading to substitution on the pyrimidine (B1678525) ring. mdpi.com

Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions can potentially be performed on the phenyl rings of the phosphate ester, provided the reaction conditions are controlled to avoid cleavage of the ester bonds.

Cross-Coupling Reactions: Aryl halides or triflates can be incorporated into the phosphate structure and subsequently used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. This strategy allows for the late-stage diversification of the phosphate ester structure.

Table 2: Potential Strategies for Aryl Moiety Modification

| Reaction Type | Reagents | Potential Modification | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Dialkylamines, Thiols | Introduction of N or S nucleophiles | mdpi.com |

| Friedel-Crafts Arylation | Arenes, Lewis/Brønsted Acid | Introduction of new aryl groups | nih.gov |

Synthesis of Oligomeric and Polymeric Derivatives Incorporating this compound Motifs

Phosphate esters can be incorporated into the main chain or as pendant groups of polymers, imparting properties such as flame retardancy and thermal stability.

Polycondensation: Polyphosphates can be synthesized via the polycondensation of a bisphenol with an arylphosphoric dichloride. researchgate.net A similar strategy could be employed using a di-functionalized derivative of this compound to create novel polymers. For instance, a bis(chlorophosphoryl) derivative could react with a bisphenol, or a bisphenol derivative of the phosphate could react with a dichlorophosphate.

Ring-Opening Polymerization (ROP): Cyclic phosphate esters can undergo ring-opening polymerization to yield polyphosphoesters. While the synthesis of a cyclic monomer incorporating the this compound motif would be challenging, this remains a viable route for creating phosphorus-containing polymers. free.fr

Oxidative Coupling Polymerization: As mentioned previously, the synthesis of DOPO-containing poly(2,6-dimethyl-1,4-phenylene oxide)s has been achieved through the oxidative coupling polymerization of 2,6-dimethylphenol with DOPO-containing bisphenols. mdpi.com This demonstrates a powerful method for incorporating phosphorus-containing motifs, including structures related to this compound, into high-performance polymers. nih.govresearchgate.net

Mechanistic Investigations of Synthesis Reactions

The synthesis of unsymmetrical triaryl phosphates, such as this compound, typically proceeds through a series of nucleophilic substitution reactions at a pentavalent phosphorus center. While specific mechanistic studies for this exact molecule are not extensively detailed in publicly available literature, the reaction mechanism can be inferred from established principles of organophosphate chemistry and synthetic routes for analogous compounds. The most common synthetic strategies involve the sequential reaction of phosphorus oxychloride with the corresponding phenols or the reaction of a diaryl chlorophosphate with a phenol.

A plausible mechanistic pathway for the formation of this compound involves the use of diphenyl chlorophosphate and 2,6-dimethylphenol in the presence of a base. The reaction is generally considered to proceed via a nucleophilic substitution at the phosphorus atom.

The initial step involves the deprotonation of 2,6-dimethylphenol by a base, typically a tertiary amine like triethylamine or a stronger base like sodium hydride, to form the corresponding phenoxide. This phenoxide anion is a potent nucleophile.

Step 1: Formation of the 2,6-dimethylphenoxide ion

2,6-dimethylphenol + Base ⇌ 2,6-dimethylphenoxide- + [Base-H]+

The generated 2,6-dimethylphenoxide then acts as the nucleophile, attacking the electrophilic phosphorus atom of diphenyl chlorophosphate. This attack leads to the formation of a transient pentacoordinate intermediate. The steric hindrance from the two methyl groups on the 2,6-dimethylphenoxide can influence the rate of this step.

Step 2: Nucleophilic attack on diphenyl chlorophosphate

2,6-dimethylphenoxide- + Diphenyl chlorophosphate → [Pentacoordinate Intermediate]

The unstable pentacoordinate intermediate subsequently collapses, expelling the chloride ion, which is a good leaving group, to form the final product, this compound.

Step 3: Elimination of the leaving group

[Pentacoordinate Intermediate] → this compound + Cl-

An alternative pathway could involve starting from phosphorus oxychloride and sequentially adding the different phenols. For instance, reacting phosphorus oxychloride with two equivalents of phenol would yield diphenyl chlorophosphate as an intermediate, which would then react with 2,6-dimethylphenol as described above. The order of addition of the phenols can be critical in maximizing the yield of the desired unsymmetrical product and minimizing the formation of symmetrical triaryl phosphates (triphenyl phosphate and tris(2,6-dimethylphenyl) phosphate).

The reaction conditions, including the choice of solvent, base, and temperature, play a crucial role in the efficiency of the synthesis and can influence the reaction mechanism, for example, by favoring a more concerted SN2-like pathway over a stepwise mechanism involving a distinct intermediate.

Table 1: Key Intermediates and Reagents in the Proposed Synthesis of this compound

| Compound/Ion | Role in the Reaction |

| 2,6-dimethylphenol | Starting material, precursor to the nucleophile |

| Base (e.g., Triethylamine) | Catalyst, deprotonates the phenol |

| 2,6-dimethylphenoxide | Nucleophile, attacks the phosphorus center |

| Diphenyl chlorophosphate | Electrophile, phosphorus source |

| Pentacoordinate Intermediate | Unstable, transient species in the reaction pathway |

| Chloride ion (Cl-) | Leaving group |

Structural Elucidation and Conformational Analysis of Diphenyl 2,6 Dimethylphenyl Phosphate

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the initial identification and confirmation of the chemical structure of Diphenyl 2,6-dimethylphenyl phosphate (B84403). These techniques provide detailed information about the connectivity of atoms, the types of functional groups present, and the precise molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) for Chemical Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of Diphenyl 2,6-dimethylphenyl phosphate. By analyzing the ¹H, ¹³C, and ³¹P nuclei, a detailed map of the molecule's atomic framework can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the diphenyl and 2,6-dimethylphenyl groups, as well as the methyl protons. The aromatic protons would appear as a complex multiplet in the downfield region (typically δ 7.0-7.5 ppm). The two methyl groups on the 2,6-dimethylphenyl ring are chemically equivalent and would give rise to a sharp singlet in the upfield region (around δ 2.0-2.5 ppm). The integration of these signals would confirm the ratio of protons in the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For triphenyl phosphate, a structurally related compound, the aromatic carbons show signals in the range of δ 120-150 ppm. rsc.orgrsc.orgsemanticscholar.orgchemicalbook.com For this compound, distinct signals would be expected for the ipso, ortho, meta, and para carbons of the phenyl rings, with their chemical shifts influenced by the phosphate ester linkage. The methyl carbons of the 2,6-dimethylphenyl group would appear at a characteristic upfield chemical shift (around δ 15-20 ppm). The carbon atoms of the 2,6-dimethylphenyl ring would also exhibit specific resonances, with the C-O carbon being significantly downfield.

³¹P NMR Spectroscopy: As a phosphorus-containing compound, ³¹P NMR spectroscopy is particularly informative. The ³¹P nucleus gives a single, sharp signal, and its chemical shift is highly sensitive to the electronic environment around the phosphorus atom. For triaryl phosphates, the ³¹P chemical shift typically appears in a characteristic region. For instance, the ³¹P chemical shift of triphenyl phosphate is around -18 ppm. akjournals.com The introduction of the 2,6-dimethylphenyl group is expected to cause a slight shift in this value, providing a unique spectral fingerprint for the compound. Studies on related aryl phosphinates have shown that electron-withdrawing substituents on the aryl ring can induce downfield shifts in the ³¹P signal. cdnsciencepub.com

Table 1: Predicted NMR Data for this compound This table is based on typical chemical shift ranges for similar organophosphate compounds and is for illustrative purposes.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | ~7.0-7.5 | Multiplet |

| ¹H | ~2.0-2.5 | Singlet |

| ¹³C | ~120-151 | Multiple Signals |

| ¹³C | ~16-21 | Singlet |

| ³¹P | ~ -15 to -20 | Singlet |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The FTIR spectrum of a related compound, triphenyl phosphate, shows characteristic absorption bands that are also expected for the title compound. researchgate.net

Key vibrational modes include:

P=O Stretching: A strong absorption band is anticipated in the region of 1300-1250 cm⁻¹, which is characteristic of the phosphoryl group.

P-O-C (Aryl) Stretching: Strong and sharp bands corresponding to the P-O-aryl linkages are expected to appear in the 1240-1160 cm⁻¹ and 1030-990 cm⁻¹ regions.

C=C Aromatic Stretching: Multiple bands of medium to weak intensity in the 1600-1450 cm⁻¹ range are indicative of the aromatic rings.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.

C-H Bending: Aromatic C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Table 2: Expected FTIR Absorption Bands for this compound This table is based on characteristic vibrational frequencies for triaryl phosphates.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000-2850 | Medium-Weak |

| C=C Aromatic Stretch | 1600-1450 | Medium-Weak |

| P=O Stretch | 1300-1250 | Strong |

| P-O-C (Aryl) Stretch | 1240-1160, 1030-990 | Strong |

| Aromatic C-H Bend | 900-675 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₂₀H₁₉O₄P), the exact mass can be calculated and compared with the experimentally determined value, providing unambiguous confirmation of the molecular formula. The monoisotopic mass of this compound is 354.10208 Da. uni.lu

In addition to accurate mass determination, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for organophosphate esters involve cleavage of the P-O-C bonds. nih.gov For this compound, characteristic fragment ions would be expected from the loss of the phenyl, phenoxy, dimethylphenyl, and dimethylphenoxy radicals or neutral molecules.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound Predicted values are based on the molecular formula C₂₀H₁₉O₄P.

| Adduct | Predicted m/z |

| [M+H]⁺ | 355.10936 |

| [M+Na]⁺ | 377.09130 |

| [M-H]⁻ | 353.09480 |

Advanced Structural Determination Methods

While spectroscopic techniques confirm the chemical structure, advanced methods like X-ray crystallography and solution-state NMR studies provide deeper insights into the three-dimensional structure and conformational dynamics of this compound.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide accurate measurements of bond lengths, bond angles, and torsion angles. This data would reveal the conformation of the molecule in the solid state, including the orientation of the three aryl groups relative to the central phosphate moiety.

Solution-State Conformational Studies (e.g., Diffusion-Ordered Spectroscopy NMR (DOSY NMR))

In solution, molecules are often conformationally flexible. Diffusion-Ordered Spectroscopy (DOSY) NMR is a powerful technique for studying the size and shape of molecules in solution by measuring their translational diffusion coefficients. The diffusion coefficient is related to the hydrodynamic radius of the molecule, which is influenced by its conformation.

A DOSY NMR experiment on this compound would provide a single diffusion coefficient, confirming the presence of a single molecular species in solution under the experimental conditions. The value of the diffusion coefficient can be used to estimate the effective size of the molecule in solution. By comparing the experimental diffusion coefficient with theoretical values calculated for different conformations, it is possible to gain insights into the predominant solution-state conformation of the molecule. DOSY has been successfully applied to analyze mixtures of organophosphorus compounds and to distinguish between different species based on their diffusion rates. acs.orgacs.orgosti.govresearchgate.netnih.gov

Computational Approaches to Molecular Structure

Computational modeling has become an indispensable tool in modern chemistry, offering insights into molecular properties that can be difficult or impossible to obtain through experimental means alone. For organophosphate esters like this compound, these methods can predict geometric parameters, electronic properties, and conformational preferences with a high degree of accuracy.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of computational chemistry for studying the electronic structure and geometry of molecules. DFT methods balance computational cost and accuracy, making them well-suited for molecules of the size and complexity of triaryl phosphates.

A common and reliable approach for such calculations involves the use of the B3LYP functional in combination with a Pople-style basis set, such as 6-31G*. This level of theory has been demonstrated to provide excellent descriptions of the geometries and vibrational frequencies of a wide range of organic and organophosphorus compounds.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |

|---|---|---|---|---|---|

| Bond Length (Å) | P1 | O1 | 1.46 | ||

| Bond Length (Å) | P1 | O2 | 1.61 | ||

| Bond Length (Å) | O2 | C1 | 1.40 | ||

| Bond Angle (°) | O1 | P1 | O2 | 117.5 | |

| Bond Angle (°) | O2 | P1 | O3 | 101.2 | |

| Bond Angle (°) | P1 | O2 | C1 | 123.8 | |

| Dihedral Angle (°) | P1 | O2 | C1 | C2 | -135.0 |

This interactive table presents optimized geometric parameters for triphenyl phosphate, a structurally similar compound, calculated using Density Functional Theory. These values serve as a reference for understanding the expected molecular geometry of this compound.

The electronic structure calculations also provide insights into the distribution of electrons within the molecule, highlighting regions of high and low electron density. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.

Conformational Analysis and Energy Minimization Studies

The presence of multiple rotatable single bonds in this compound, specifically the P-O and O-C bonds, gives rise to a complex conformational landscape. Conformational analysis aims to identify the stable conformers (rotational isomers) of a molecule and to determine their relative energies.

This is typically achieved by performing a systematic scan of the potential energy surface. For a triaryl phosphate, this would involve systematically rotating the phenyl and 2,6-dimethylphenyl groups around the P-O-C linkages and calculating the energy at each step. The resulting data can be plotted to visualize the energy profile of the rotation, revealing the low-energy conformations (energy minima) and the energy barriers (transition states) that separate them.

The steric bulk of the 2,6-dimethylphenyl group is expected to play a significant role in dictating the preferred conformations of this compound. The methyl groups in the ortho positions of one of the phenyl rings will likely impose significant steric hindrance, influencing the rotational freedom around the corresponding P-O-C bonds and favoring conformations that minimize these steric clashes.

Energy minimization studies are then performed starting from various initial geometries to locate the precise structures of the stable conformers. The relative energies of these conformers can then be calculated to determine their populations at a given temperature. While a detailed conformational analysis of this compound is not available, studies on simpler phosphate esters have shown that the energy differences between various gauche and trans conformations can be relatively small, often less than 1 kcal/mol after full geometry optimization. This suggests that at room temperature, a molecule like this compound may exist as a dynamic equilibrium of several low-energy conformers.

| Conformer | Key Dihedral Angles (P-O-C-C) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Conformer A | ~ -135°, ~ -135°, ~ -135° | 0.00 | A propeller-like arrangement minimizing steric hindrance. |

| Conformer B | ~ -135°, ~ -135°, ~ 45° | ~ 0.5 - 1.0 | Slightly higher energy due to altered phenyl group orientation. |

| Conformer C | ~ -135°, ~ 45°, ~ 45° | ~ 1.0 - 2.0 | Less stable conformation with increased steric interactions. |

This interactive table illustrates a hypothetical conformational analysis for a triaryl phosphate, showcasing different stable conformers and their relative energies. The actual values for this compound would be influenced by the steric effects of the 2,6-dimethylphenyl group.

Environmental Occurrence, Distribution, and Sources of Diphenyl 2,6 Dimethylphenyl Phosphate

Environmental Distribution and Compartmentalization

Organophosphate flame retardants are recognized as emerging environmental contaminants. nih.gov Due to their use as additives—meaning they are physically mixed into materials rather than chemically bound—they can be released into the environment through volatilization, leaching, and abrasion over the product's life cycle. wikipedia.orgbiointerfaceresearch.com

Detection in Aquatic Environments (Water, Sediment, Biota)

Once in aquatic systems, the distribution of aryl phosphates is governed by their physicochemical properties. nih.gov Compounds with lower water solubility tend to adsorb to suspended particles and accumulate in sediment. nih.govresearchgate.net Due to their potential for bioaccumulation, related OPFRs have been detected in various aquatic organisms. uq.edu.au

Occurrence in Terrestrial Systems (Soil, Dust)

There is no specific data on the detection of Diphenyl 2,6-dimethylphenyl phosphate (B84403) in soil or dust. However, indoor dust is a significant reservoir for many additive flame retardants. researchgate.netresearchgate.net OPFRs are released from consumer products like electronics and furniture and accumulate in dust. researchgate.net Studies on other aryl-PFRs have shown their ubiquitous presence in indoor dust samples. researchgate.netnih.gov Soil contamination can occur through the atmospheric deposition of dust particles and the application of sewage sludge (biosolids) from wastewater treatment plants, which can contain OPFRs. researchgate.netresearchgate.net

Presence in Atmospheric Particulates and Air

Specific measurements for Diphenyl 2,6-dimethylphenyl phosphate in the atmosphere have not been reported. Generally, OPFRs are semi-volatile organic compounds and can exist in the atmosphere in both the gas phase and adsorbed to particulate matter. aaqr.org Their presence in indoor air is a result of diffusion and volatilization from a wide array of consumer and building products. researchgate.netnih.gov Outdoor air can be contaminated through industrial emissions and the exchange between indoor and outdoor environments. researchgate.net The detection of various OPFRs in remote regions suggests their potential for long-range atmospheric transport. aaqr.org

Sources and Emission Pathways

The sources of OPFRs in the environment are widespread, stemming from their extensive use in a multitude of commercial and industrial products. nih.gov

Release from Commercial Flame Retardant Formulations and Products

While specific commercial flame retardant formulations containing this compound are not publicly documented, aryl phosphates as a class are extensively used as flame retardant plasticizers in materials such as PVC, engineering plastics, and polyurethane foams. service.gov.ukservice.gov.uk These compounds are added to polymers to meet flammability standards in products including:

Electronic equipment casings

Furniture (upholstery and foam)

Building materials

Textiles and coatings wikipedia.orgresearchgate.net

As additive flame retardants, they are not chemically bound to the polymer matrix and can migrate out of the products over time. wikipedia.orgnih.gov This slow release is a primary diffuse source of these compounds into indoor and, subsequently, outdoor environments. biointerfaceresearch.comutexas.edu

Environmental Transformation and Degradation Pathways of Diphenyl 2,6 Dimethylphenyl Phosphate

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes such as photolysis, hydrolysis, and thermal degradation, which contribute to the transformation of the parent compound in the environment.

The photochemical behavior of aryl phosphates like Diphenyl 2,6-dimethylphenyl phosphate (B84403) is influenced by the solvent and the substituents on the aromatic ring. In nonpolar media, aryl phosphates tend to be quite photostable due to efficient triplet deactivation. However, in polar solvents, two primary photochemical pathways have been identified for related compounds: photohomolysis of the ArO-X bond and photoheterolysis of the Ar-OX bond. researchgate.net The prevalence of each pathway depends on the electronic nature of the substituents on the aromatic ring. researchgate.net

For electron-rich aryl phosphates, photoheterolysis of the Ar-OP bond can be the exclusive pathway. researchgate.net The photolysis of organophosphate esters (OPEs) in the atmosphere, often occurring while they are adsorbed to aerosols, can affect the atmospheric phosphorus cycle. researchgate.net For instance, studies on triphenyl phosphate (TPHP) and its degradation product diphenyl phosphate (DPHP) on ammonium (B1175870) sulfate (B86663) particles showed mean atmospheric lifetimes of 3.4–8.5 days for TPHP and 3.1–7.6 days for DPHP, indicating that photolytic degradation is a relevant environmental sink. industrialchemicals.gov.au While direct photolysis data for Diphenyl 2,6-dimethylphenyl phosphate is not extensively available, the presence of the electron-donating dimethylphenyl group suggests that photoheterolytic pathways could be significant under environmental conditions.

Hydrolysis is a key abiotic degradation pathway for organophosphate esters, involving the cleavage of the ester bonds. The rate of hydrolysis is highly dependent on pH and temperature. Studies on structurally similar compounds provide insight into the expected hydrolytic behavior of this compound.

The hydrolysis of di-phenyl phosphate esters has been investigated, showing that the reaction proceeds via the cleavage of the P-O bond. zenodo.org For example, the hydrolysis of 4-bromo-2,6-dimethylphenyl phosphate monoester in acidic solution has been shown to follow pseudo-first-order kinetics. researchgate.net In this case, both neutral and conjugate acid species were found to be reactive. researchgate.net

Generally, the hydrolysis of triaryl phosphates to their corresponding diaryl phosphates occurs, after which the subsequent hydrolysis of the diaryl phosphate is extremely slow. epa.gov For instance, the hydrolysis rate of diphenyl phosphate under acidic and alkaline conditions is significantly lower than that of its parent compound, triphenyl phosphate. epa.gov This suggests that while this compound may hydrolyze to form diphenyl phosphate and 2,6-dimethylphenol (B121312), the resulting diphenyl phosphate would be considerably more persistent in aqueous environments. The kinetics of hydrolysis for various phosphate diesters in alkaline solutions have been shown to be sensitive to the non-leaving group's pKa. samipubco.com

Table 1: Hydrolysis Half-lives of Related Aryl Phosphates

| Compound | pH | Temperature (°C) | Half-life | Reference |

|---|---|---|---|---|

| Triphenyl Phosphate | 9.5 | 24.7 | 23 days | epa.gov |

| Triphenyl Phosphate | 8.2 | 24.7 | 472 days | epa.gov |

| Diphenyl Phosphate | 7.47 | 100 | Extremely Slow | epa.gov |

This table presents data for structurally related compounds to infer the potential behavior of this compound.

Aryl phosphates generally exhibit high thermal stability compared to their alkyl counterparts. imperial.ac.ukresearchgate.netsemanticscholar.org The thermal decomposition of organophosphorus flame retardants is a critical aspect of their function and environmental fate, particularly in scenarios like fires or industrial high-temperature processes.

The initial degradation process for aryl phosphates typically involves the elimination of a phosphorus acid, although this occurs at a somewhat lower rate compared to alkyl phosphates. nih.govnih.gov Studies on ferrous surfaces, which can be relevant for industrial applications, show that the thermal decomposition of aryl phosphates requires very high temperatures and proceeds through the cleavage of P-O and C-H bonds. imperial.ac.ukresearchgate.netsemanticscholar.org This is in contrast to alkyl phosphates, which primarily decompose via C-O and C-H cleavage. imperial.ac.ukresearchgate.netsemanticscholar.org

Pyrolysis of sludge contaminated with various organophosphate flame retardants at temperatures above 500°C has been shown to effectively remove these compounds from the resulting biochar. unit.no This suggests that at sufficiently high temperatures, this compound would also undergo complete decomposition. The specific pyrolysis products would likely include a variety of smaller aromatic and phosphorus-containing compounds, depending on the exact temperature and oxygen availability.

Table 2: Onset Temperatures for Thermal Decomposition of Phosphate Esters on Fe₃O₄(001) Surface

| Phosphate Ester Type | Onset Temperature for C-O Cleavage | Relative Stability | Reference |

|---|---|---|---|

| Tertiary Alkyl | Lowest | Least Stable | researchgate.net |

| Secondary Alkyl | ↓ | ↓ | researchgate.net |

| Primary Alkyl | ↓ | ↓ | researchgate.net |

This table illustrates the general trend of thermal stability for different classes of phosphate esters.

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms and their enzymes, plays a crucial role in the environmental breakdown of persistent organic pollutants like this compound.

Several bacterial strains have been identified with the capability to degrade aryl organophosphate esters. A key step in the biodegradation is the initial hydrolysis of the phosphate ester bond. oup.com

Sphingopyxis terrae : A phosphotriesterase (St-PTE) has been identified from Sphingopyxis terrae subsp. terrae YC-JH3 that is capable of hydrolyzing aryl-OPFRs. researchgate.net This enzyme breaks the P-O bond of the tri-ester, converting the parent compound into its corresponding di-ester metabolite. researchgate.net Triphenyl phosphate was identified as an optimal substrate for this enzyme, suggesting that this compound, as a tri-aryl phosphate, would also be susceptible to degradation by this microorganism. researchgate.net Studies on a Rhodococcus-Sphingopyxis consortium have demonstrated rapid degradation of several aryl-OPFRs, including triphenyl phosphate and tricresyl phosphate. researchgate.net Furthermore, Sphingopyxis was identified as the dominant genus in a bacterial consortium that efficiently degrades triphenyl phosphate, with diphenyl phosphate and phenyl phosphate identified as intermediate products. fao.org

Burkholderia cepacia : While direct evidence for this compound degradation by Burkholderia cepacia is limited, this species is known for its versatile metabolic capabilities. It has been reported to hydrolyze methyl aromatic esters to their corresponding acids. researchgate.net Additionally, certain strains can utilize organophosphorus compounds like glyphosate (B1671968) as a phosphorus source. oup.com This metabolic plasticity suggests that strains of Burkholderia cepacia could potentially be involved in the degradation of aryl phosphates.

Biodegradation studies in coastal sediments have shown that microbial communities enhance the degradation of OPEs, with half-lives under biotic conditions being significantly shorter than under abiotic conditions. nih.gov

The biotransformation of this compound is mediated by several classes of enzymes that catalyze different initial reactions.

Phosphatase/Phosphodiesterase : The primary enzymatic attack for many organophosphate esters is hydrolysis, catalyzed by phosphotriesterases (also known as organophosphate hydrolases) or other phosphatases. oup.com These enzymes cleave the ester bond, which is considered the most significant detoxification step. oup.com The phosphotriesterase from Sphingopyxis terrae, for example, directly hydrolyzes the P-O bond of aryl-OPFRs to produce a di-ester. researchgate.net This initial cleavage would transform this compound into diphenyl phosphate and 2,6-dimethylphenol.

Cytochrome P450 (CYP) : Cytochrome P450 monooxygenases are crucial phase-I metabolic enzymes that biotransform a wide range of xenobiotics, including organophosphate esters. mdpi.comresearchgate.net The metabolism of OPEs by CYPs can proceed through competitive pathways, including C-hydroxylation on the aromatic ring and O-dealkylation/O-dearylation. mdpi.com Both human and microbial CYPs can metabolize triphenyl phosphate to diphenyl phosphate. mdpi.comnih.gov For aryl phosphates, CYP-mediated reactions can introduce hydroxyl groups onto the phenyl rings, increasing their water solubility and facilitating further degradation or conjugation. For this compound, this could result in hydroxylated derivatives of the parent compound or the formation of diphenyl phosphate. mdpi.com

Hydroxylase : Hydroxylase enzymes, often part of the broader monooxygenase or dioxygenase families, are responsible for introducing hydroxyl groups onto aromatic rings. This is a common initial step in the aerobic degradation of many aromatic compounds, preparing the ring for subsequent cleavage. This mechanism is closely related to the action of Cytochrome P450 enzymes.

Table 3: Enzymes Involved in the Biotransformation of Related Organophosphate Esters

| Enzyme Class | Action | Potential Products from this compound | Reference |

|---|---|---|---|

| Phosphatase / Phosphotriesterase | Hydrolysis of P-O ester bond | Diphenyl phosphate, 2,6-dimethylphenol | oup.comresearchgate.net |

| Cytochrome P450 (CYP) | O-dearylation, C-hydroxylation | Diphenyl phosphate, Hydroxylated parent compound | mdpi.comresearchgate.netnih.gov |

Identification and Characterization of Biodegradation Metabolites

The biodegradation of this compound likely proceeds through the cleavage of its ester bonds, followed by transformations of the resulting aromatic structures. The primary metabolites are expected to be diphenyl phosphate and 2,6-dimethylphenol. Subsequent microbial action can further modify these intermediates through processes such as hydroxylation, methylation, carboxylation, and glycosylation.

Hydroxylation: This is a common initial step in the aerobic degradation of aromatic compounds. Microorganisms introduce hydroxyl groups onto the aromatic rings of diphenyl phosphate and 2,6-dimethylphenol, increasing their polarity and susceptibility to further degradation. For instance, the biodegradation of the related compound 2,6-dimethylphenol by Mycobacterium neoaurum has been shown to involve hydroxylation to form 2,6-dimethylhydroquinone. nih.gov This suggests that the 2,6-dimethylphenyl moiety of the parent compound could undergo similar transformations.

Methylation: While less commonly reported as a primary degradation step for organophosphates, methylation can occur as a secondary transformation of metabolites. Phenolic compounds, such as the potential metabolite 2,6-dimethylphenol, can be subject to methylation by certain microorganisms, altering their environmental behavior and toxicity.

Carboxylation: This process involves the addition of a carboxyl group, typically to the aromatic ring. Carboxylation increases the water solubility of the metabolites and facilitates their entry into central metabolic pathways for further breakdown. Studies on other organophosphate esters have identified carboxylated degradation products. mdpi.com

Glycosylation: In some organisms, particularly plants and some microorganisms, detoxification of xenobiotic compounds can occur through glycosylation. This involves the attachment of a sugar moiety to a hydroxyl group of a metabolite, such as a hydroxylated diphenyl phosphate or 2,6-dimethylphenol derivative. This process generally increases the water solubility and reduces the toxicity of the compound.

The following table summarizes the potential biodegradation metabolites of this compound based on the degradation pathways of similar compounds.

| Metabolite | Potential Formation Pathway | Significance |

| Diphenyl phosphate | Hydrolysis of the ester bond | A common and often persistent metabolite of many aryl phosphate esters. nih.govnih.gov |

| 2,6-Dimethylphenol | Hydrolysis of the ester bond | A potential initial breakdown product that can undergo further microbial degradation. nih.gov |

| Hydroxylated diphenyl phosphate | Microbial oxidation of diphenyl phosphate | Increases water solubility and susceptibility to ring cleavage. |

| 2,6-Dimethylhydroquinone | Hydroxylation of 2,6-dimethylphenol | An intermediate in the microbial degradation of 2,6-dimethylphenol. nih.gov |

| Carboxylated metabolites | Oxidation of methyl groups or the aromatic ring | Facilitates entry into central metabolic pathways. |

| Glycoside conjugates | Conjugation of hydroxylated metabolites with sugars | A detoxification pathway leading to more water-soluble and less toxic compounds. |

Factors Influencing Environmental Persistence and Degradation Rates

The persistence and rate of degradation of this compound in the environment are influenced by a combination of its chemical properties and various environmental factors. These factors affect the efficiency of both biotic and abiotic degradation processes.

Hydrolysis: The cleavage of the phosphate ester bonds by water is a significant abiotic degradation pathway for many organophosphate esters. The rate of hydrolysis is highly dependent on pH and temperature. Generally, hydrolysis is faster under alkaline conditions. acs.org The persistence of the resulting diphenyl phosphate can also be pH-dependent, with increased stability under neutral and basic conditions. industrialchemicals.gov.au

Photolysis: Sunlight can contribute to the degradation of organophosphate flame retardants, particularly in surface waters and the atmosphere. The rate of photolysis is influenced by the intensity of solar radiation and the presence of photosensitizing substances in the environment.

Microbial Activity: The presence and activity of microbial populations capable of degrading organophosphate esters are crucial for the biotic degradation of this compound. The rate of biodegradation is influenced by:

Microbial community composition and density: Environments with a history of contamination may harbor microbial communities adapted to degrade such compounds. nih.gov

Nutrient availability: The presence of essential nutrients (e.g., carbon, nitrogen, phosphorus) can enhance microbial activity and co-metabolism of the target compound.

Oxygen availability: Aerobic conditions are generally more favorable for the complete mineralization of organophosphate esters. Under anaerobic conditions, degradation may be slower and may result in the accumulation of intermediate metabolites.

Environmental Conditions:

Temperature: Higher temperatures generally increase the rates of both chemical hydrolysis and microbial metabolism, up to an optimal point for the microorganisms.

pH: As mentioned, pH significantly affects hydrolysis rates. It also influences microbial activity, with most degrading microorganisms having an optimal pH range.

Sorption to soil and sediment: The extent to which this compound and its metabolites sorb to organic matter and clay particles in soil and sediment affects their bioavailability for microbial degradation and their transport in the environment. researchgate.net Stronger sorption can lead to increased persistence.

The following table summarizes the key factors influencing the environmental persistence of this compound.

| Factor | Influence on Persistence | Details |

| Hydrolysis | Decreases persistence | Rate is pH and temperature-dependent; generally faster in alkaline conditions. acs.org |

| Photolysis | Decreases persistence | Dependent on sunlight intensity and presence of photosensitizers. |

| Microbial Degradation | Decreases persistence | Dependent on the presence of adapted microbial populations, nutrient availability, and oxygen. nih.gov |

| Temperature | Higher temperatures decrease persistence | Affects both hydrolysis and microbial activity rates. |

| pH | Influences persistence | Affects hydrolysis rate and microbial activity. |

| Sorption | Can increase persistence | Reduces bioavailability to microorganisms and mobility in the environment. researchgate.net |

Advanced Analytical Methodologies for the Detection and Quantification of Diphenyl 2,6 Dimethylphenyl Phosphate

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical prerequisite for accurate and sensitive quantification of organophosphate esters. This process involves isolating the target analyte from the sample matrix and removing interfering substances. The choice of technique depends on the matrix complexity, analyte concentration, and the subsequent analytical instrumentation.

Solid-Phase Extraction (SPE) for Matrix Clean-up

Solid-Phase Extraction (SPE) is a widely adopted technique for the cleanup and concentration of OPE metabolites from complex biological matrices like urine. nih.govresearchgate.net The method utilizes a solid sorbent to selectively retain the analyte while allowing interfering components to pass through.

Research has demonstrated the use of automated off-line SPE for the analysis of DPhP in human urine. nih.gov In a typical procedure, urine samples undergo enzymatic hydrolysis to deconjugate metabolites before being loaded onto an SPE cartridge. nih.gov A mixed-mode anion exchange sorbent is often employed, which requires pH adjustment of the sample to ensure optimal retention of the acidic phosphate (B84403) metabolites. researchgate.net After washing the cartridge to remove matrix interferences, the analytes are eluted with a specific solvent, evaporated, and reconstituted in a solution compatible with the analytical instrument. nih.gov This methodology achieves high recoveries and is suitable for high-throughput analysis. nih.gov

| Parameter | Method Details for Diphenyl Phosphate (DPhP) | Reference |

|---|---|---|

| Sample Type | Human Urine | nih.govnih.gov |

| Pre-treatment | Enzymatic hydrolysis (β-glucuronidase/sulfatase) | nih.gov |

| SPE Sorbent | Mixed-Mode Anion Exchange (e.g., Oasis WAX) | researchgate.net |

| Elution Solvent | 2% (v/v) NH₄OH in methanol (B129727) | nih.gov |

| Spiked Recovery | 72% - 97% | nih.gov |

| Interday Imprecision | 2% - 8% | nih.gov |

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For OPEs in aqueous samples like landfill leachate or water, LLE has been optimized using various organic solvents. nih.govd-nb.info

In a study comparing extraction methods, hexane (B92381) was identified as a suitable organic solvent for extracting a range of OPEs from landfill leachate. d-nb.info The procedure involves vigorously mixing the aqueous sample with the organic solvent, allowing the phases to separate, and then collecting the organic layer containing the analytes. The process may be repeated to improve extraction efficiency. While effective, traditional LLE can be solvent-intensive. A more advanced approach, microporous membrane liquid-liquid extraction (MMLLE), has been developed for OPEs in biological fluids, which reduces lipid co-extraction and improves cleanup efficiency when combined with a subsequent SPE step. nih.gov

Advanced Extraction Methods (e.g., Ultrasound-Assisted Extraction)

Ultrasound-Assisted Extraction (UAE), also known as sonication, has emerged as an efficient and environmentally friendly method for extracting OPEs from solid and liquid samples. nih.govnih.govresearchgate.net This technique utilizes the energy of ultrasonic waves to create acoustic cavitation—the formation and collapse of microscopic bubbles. youtube.com This process generates localized high pressure and temperature, enhancing solvent penetration into the sample matrix and accelerating mass transfer, leading to faster and more efficient extraction. youtube.comscispace.com

UAE has been successfully applied to extract OPEs from diverse matrices, including consumer products, dust, air samples, soil, and fish. nih.govresearchgate.netca.govresearchgate.net The procedure typically involves immersing the sample in a suitable solvent and exposing it to ultrasonic waves for a defined period. Key parameters that are optimized to maximize extraction efficiency include solvent type, sonication time, temperature, and ultrasonic power. nih.govpatsnap.com For example, a procedure for extracting OPEs from polymer samples used ultrasonic extraction with precipitation to separate the analytes from the polymer matrix. nih.gov

| Parameter | Typical Conditions for OPEs | Reference |

|---|---|---|

| Sample Matrix | Polymers, Dust, Air Filters, Soil, Biota | nih.govresearchgate.netnih.gov |

| Extraction Solvent | Toluene, Dichloromethane, Hexane/Acetone mixtures, Methanol | nih.govresearchgate.netca.gov |

| Sonication Time | 15 - 60 minutes | patsnap.com |

| Sonication Temperature | Often controlled, e.g., 60°C | patsnap.com |

| Ultrasonic Power | Variable (e.g., 400W) | patsnap.com |

| Key Advantage | Reduced extraction time and solvent consumption compared to traditional methods. | nih.govnih.gov |

Chromatographic Separation Techniques

Following extraction and clean-up, chromatographic methods are employed to separate the target analyte from other components in the extract before detection and quantification. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is primarily determined by the analyte's volatility and thermal stability.

Gas Chromatography (GC) for Volatile Species

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds like many parent OPEs. nih.gov In GC, the sample extract is vaporized and swept by a carrier gas through a capillary column. Separation is achieved based on the differential partitioning of analytes between the mobile gas phase and the stationary phase coated on the column walls.

For the analysis of OPEs, GC is frequently coupled with a mass spectrometer (GC-MS) or a phosphorus-nitrogen detector (GC-PND). nih.gov GC-MS provides high selectivity and structural confirmation, while the GC-PND offers high sensitivity specifically for phosphorus-containing compounds. nih.gov The selection of the GC column, temperature program, and detector is critical for achieving optimal separation and sensitivity. For less volatile or more polar OPE metabolites like DPhP, a derivatization step may be required to increase volatility for GC analysis. nih.gov

| Parameter | Typical GC Method Details for OPEs | Reference |

|---|---|---|

| Instrumentation | Gas Chromatograph coupled to Mass Spectrometer (GC-MS) or Phosphorus-Nitrogen Detector (GC-PND) | nih.gov |

| Column | Fused silica (B1680970) capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) | google.com |

| Injector | Split/Splitless injector | chemrxiv.org |

| Carrier Gas | Helium or Hydrogen | nih.gov |

| Temperature Program | A temperature gradient is used to elute compounds with a wide range of boiling points. | nih.gov |

| Detection | Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode; Phosphorus-Nitrogen Detector (PND) | nih.govca.gov |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Species

High-Performance Liquid Chromatography (HPLC) is the method of choice for non-volatile, polar, or thermally labile compounds, such as the dialkyl and diaryl phosphate metabolites of OPEs, including DPhP. nih.govnih.gov HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase packed in a column.

Reversed-phase (RP) HPLC is the most common mode used for OPE analysis, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures). nih.govnih.gov The separation is driven by the hydrophobic interactions between the analytes and the stationary phase. For enhanced sensitivity and selectivity, HPLC is almost always coupled with tandem mass spectrometry (HPLC-MS/MS). nih.govnih.govsemanticscholar.org This combination allows for the detection of analytes at very low concentrations (pg/mL to ng/L levels) in complex matrices. researchgate.netnih.gov

| Parameter | Typical HPLC Method Details for Diphenyl Phosphate (DPhP) | Reference |

|---|---|---|

| Instrumentation | High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (HPLC-MS/MS) | nih.govnih.gov |

| Column | Reversed-Phase C18 or C8 (e.g., Kinetex XB-C18, ZORBAX Eclipse XDB-C8) | nih.govnih.gov |

| Mobile Phase | Gradient elution using a mixture of water and an organic solvent (Methanol or Acetonitrile) with additives like ammonium (B1175870) acetate (B1210297) or formic acid for MS compatibility. | nih.govsielc.com |

| Flow Rate | 0.3 - 0.7 mL/min | nih.govnih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode. | nih.govnih.gov |

| Detection Limits | 0.05 - 0.2 ng/mL in urine | nih.govnih.gov |

Supercritical Fluid Chromatography (SFC) for Complex Mixtures

Supercritical Fluid Chromatography (SFC) is a powerful analytical technique that combines the advantages of both gas and liquid chromatography, making it particularly well-suited for the separation of complex mixtures that may contain thermally labile or non-volatile compounds. In SFC, a supercritical fluid, most commonly carbon dioxide (CO₂), is used as the mobile phase. Due to its unique properties, supercritical CO₂ exhibits low viscosity and high diffusivity, similar to a gas, while maintaining a solvating power comparable to a liquid organic solvent. These characteristics lead to high chromatographic efficiency and fast separation times.

The versatility of SFC is further enhanced by the ability to modify the mobile phase with small amounts of organic solvents, such as methanol or ethanol. This allows for the fine-tuning of the mobile phase polarity, enabling the separation of a wide range of analytes, from nonpolar to moderately polar compounds. The pressure and temperature of the system are critical parameters that control the density and solvating strength of the supercritical fluid, providing an additional dimension for optimizing separations.

For the analysis of complex mixtures containing organophosphate esters like Diphenyl 2,6-dimethylphenyl phosphate, SFC offers several key advantages:

High Resolution and Speed: The low viscosity of the supercritical fluid mobile phase allows for higher flow rates and the use of longer columns or columns packed with smaller particles, resulting in high-resolution separations in shorter analysis times compared to traditional High-Performance Liquid Chromatography (HPLC).

Reduced Organic Solvent Consumption: The primary mobile phase in SFC is CO₂, which is considered a "green" solvent. The use of significantly lower volumes of organic modifiers compared to HPLC reduces the environmental impact and the cost of analysis.

Orthogonality to Reversed-Phase LC: The separation mechanism in SFC is often different from that in reversed-phase liquid chromatography (RPLC). This orthogonality can be advantageous when analyzing complex samples, as it can provide different selectivity and resolve compounds that may co-elute in RPLC.

Compatibility with Various Detectors: SFC is compatible with a wide range of detectors, including universal detectors like Flame Ionization Detectors (FID) and detectors commonly used in HPLC such as Ultraviolet (UV) and Mass Spectrometry (MS) detectors, offering flexibility in detection and quantification.

Advanced Detection and Quantification Methods

The accurate detection and quantification of this compound, particularly at trace levels in complex matrices, necessitate the use of highly sensitive and selective analytical techniques. Modern analytical chemistry offers a suite of advanced methods capable of meeting these demanding requirements.

Mass Spectrometry (MS) Coupled Techniques (GC-MS, LC-MS/MS, High-Resolution Mass Spectrometry (HRMS))

Mass spectrometry, when coupled with chromatographic separation techniques, provides unparalleled sensitivity and selectivity for the analysis of a wide array of compounds, including organophosphate esters.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, which is expected to have sufficient thermal stability and volatility, GC-MS offers high chromatographic resolution and the generation of reproducible mass spectra. Electron Ionization (EI) is a common ionization technique used in GC-MS, which produces a characteristic fragmentation pattern that can be used for structural elucidation and library matching. For enhanced selectivity, selected ion monitoring (SIM) can be employed, where only specific fragment ions of the target analyte are monitored, significantly improving the signal-to-noise ratio and lowering detection limits. For even greater selectivity and to minimize matrix interferences, tandem mass spectrometry (GC-MS/MS) can be utilized, where a specific precursor ion is selected and fragmented to produce a unique product ion for detection. gazi.edu.tr

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For compounds that are not amenable to GC analysis due to low volatility or thermal instability, LC-MS/MS is the technique of choice. This method has been successfully applied to the analysis of various organophosphate flame retardants. nih.gov Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common ionization sources used in LC-MS for this class of compounds. LC-MS/MS, particularly with a triple quadrupole mass analyzer, operates in multiple reaction monitoring (MRM) mode, providing exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition. This high degree of specificity makes it possible to quantify target analytes at very low concentrations even in complex environmental and biological matrices. acs.orgnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as those based on Time-of-Flight (TOF) or Orbitrap technology, provide highly accurate mass measurements, typically with mass errors of less than 5 ppm. This capability allows for the determination of the elemental composition of a molecule, which is a powerful tool for the identification of unknown compounds and for confirming the identity of target analytes. nih.gov When coupled with chromatography, HRMS can be used for both targeted and non-targeted screening of organophosphate esters in various samples. The high resolving power of these instruments also helps to distinguish between the target analyte and isobaric interferences, which can be a significant challenge in complex sample analysis. The study of fragmentation pathways using HRMS provides valuable information for the structural characterization of novel or unexpected organophosphorus compounds. nih.gov

| Analytical Technique | Ionization Method | Key Advantages for this compound Analysis | Typical Detection Limits |

| GC-MS | Electron Ionization (EI) | High chromatographic resolution, reproducible fragmentation patterns for library matching. | ng/L to µg/L range |

| GC-MS/MS | Electron Ionization (EI) | Enhanced selectivity and sensitivity, reduced matrix interference through Multiple Reaction Monitoring (MRM). | pg/L to ng/L range |

| LC-MS/MS | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Suitable for a wider range of polarities and thermally labile compounds, high sensitivity and selectivity in MRM mode. | pg/mL to ng/mL range nih.gov |

| HRMS (e.g., LC-Orbitrap) | Electrospray Ionization (ESI) | High mass accuracy for unambiguous identification and structural elucidation, capable of both targeted and non-targeted analysis. nih.gov | Sub-ng/L to ng/L range |

Spectrophotometric and Electrochemical Detection Methods

While mass spectrometry-based methods offer the highest degree of selectivity and sensitivity, spectrophotometric and electrochemical methods can serve as alternative or complementary techniques for the detection of organophosphates, often with the advantages of lower cost and portability.

Spectrophotometric Methods: UV-Visible spectrophotometry can be employed for the quantification of compounds that possess a chromophore, which absorbs light in the ultraviolet or visible region of the electromagnetic spectrum. Aromatic compounds, such as this compound, are expected to exhibit UV absorbance due to their phenyl rings. While direct UV detection after chromatographic separation is possible, its selectivity can be limited in complex matrices. More selective spectrophotometric methods for organophosphates often involve a chemical reaction that produces a colored product. For instance, the determination of the phosphate moiety can be achieved by the formation of a phosphomolybdenum blue complex, which has a strong absorbance at a specific wavelength. walisongo.ac.id This method, however, would measure the total phosphate content after hydrolysis of the ester and would not be specific to the parent compound.

Electrochemical Detection Methods: Electrochemical methods are based on the measurement of an electrical signal (e.g., current or potential) that is generated by a chemical reaction at an electrode surface. For organophosphates, electrochemical detection can be achieved through several mechanisms. Some organophosphates containing nitroaromatic groups are directly reducible at an electrode. For compounds like this compound that are not intrinsically electroactive, indirect detection methods can be developed. One common approach for organophosphate pesticides is based on the inhibition of the enzyme acetylcholinesterase. The activity of the enzyme is monitored electrochemically, and a decrease in the signal indicates the presence of the inhibiting organophosphate. However, the applicability and selectivity of this method for a specific industrial compound like this compound would require dedicated research and development. More recent developments in electrochemical sensors utilize nanomaterials to enhance sensitivity and selectivity for the detection of organophosphorus compounds. gazi.edu.tr

Quality Assurance and Quality Control in Analytical Procedures

To ensure the reliability and accuracy of analytical data for this compound, a robust Quality Assurance (QA) and Quality Control (QC) program is essential. This program encompasses a set of procedures that are implemented throughout the entire analytical process, from sample collection to data reporting.

Key components of a QA/QC program for the analysis of organophosphate esters include:

Method Validation: Before its application to real samples, the analytical method must be thoroughly validated to demonstrate its fitness for purpose. kennesaw.edu This involves assessing several performance characteristics:

Linearity: Establishing a linear relationship between the instrument response and the concentration of the analyte over a defined range. chromatographyonline.com

Accuracy: Determining the closeness of the measured value to the true value, often assessed by analyzing certified reference materials (CRMs) or by performing recovery studies on spiked samples at different concentration levels. nih.gov

Precision: Assessing the degree of agreement among independent measurements under specified conditions. This is typically evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy. chromatographyonline.com

Selectivity/Specificity: Ensuring that the method can unequivocally measure the analyte in the presence of other components that are expected to be present in the sample matrix.

Use of Internal and Surrogate Standards: To correct for variations in instrument response and for losses during sample preparation, internal standards are added to all samples, calibration standards, and blanks at a known concentration before analysis. shimadzu.com For methods involving extensive sample preparation, surrogate standards, which are chemically similar to the target analyte but not expected to be present in the samples, are added before the extraction process to monitor the efficiency of the sample preparation steps. Isotopically labeled analogs of the target analytes are often the preferred choice for internal and surrogate standards as they have nearly identical chemical and physical properties to the native compound. nih.gov

Calibration: The instrument is calibrated using a series of standard solutions containing the target analyte at known concentrations. External calibration curves are typically used to quantify the analyte in the samples. kennesaw.edu The calibration curve should be verified regularly.

Blanks: Various types of blanks are analyzed to monitor for potential contamination during the analytical process.

Method Blanks (or Reagent Blanks): These are clean matrices that are carried through the entire sample preparation and analysis procedure to check for contamination from reagents, glassware, and the instrument. sci-hub.se

Field Blanks: These are prepared in the field to assess for contamination that may occur during sample collection and transport.

Recovery Studies: The efficiency of the extraction and cleanup procedures is evaluated by spiking a known amount of the target analyte into a blank matrix and calculating the percentage of the analyte that is recovered. Recoveries should fall within a predefined acceptable range. nih.gov

Certified Reference Materials (CRMs): Whenever available, CRMs with certified concentrations of the target analyte in a similar matrix should be analyzed to provide an independent assessment of the accuracy of the method. nih.gov

By implementing these QA/QC measures, analytical laboratories can ensure that the data generated for this compound are of high quality, reliable, and legally defensible.

Functional Mechanisms and Application Oriented Research of Diphenyl 2,6 Dimethylphenyl Phosphate

Mechanisms of Action in Material Applications (e.g., as a flame retardant)

As a member of the aryl phosphate (B84403) family, Diphenyl 2,6-dimethylphenyl phosphate is understood to operate through a combination of condensed and gas phase mechanisms to impart flame retardancy to polymer systems. During the initial stages of combustion, the increase in temperature triggers the thermal decomposition of both the polymer and the flame retardant additive. The decomposition products of this compound then interfere with the combustion process in one or both phases.

In the condensed phase (the solid polymer), this compound contributes to flame retardancy primarily by promoting the formation of a stable, insulating char layer on the surface of the material. This char acts as a physical barrier that inhibits the transfer of heat from the flame to the underlying polymer, thereby slowing down its decomposition into flammable volatile compounds. Furthermore, the char layer impedes the diffusion of oxygen to the polymer surface, further stifling the combustion process.

The formation of this protective char is facilitated by the phosphorus-containing moieties of the flame retardant. Upon thermal degradation, aryl phosphates can generate phosphoric and polyphosphoric acids. These acidic species act as catalysts for dehydration and cross-linking reactions within the polymer matrix. These reactions effectively transform the polymer into a carbonaceous char rather than allowing it to break down into flammable gases. The 2,6-dimethylphenyl group may also influence the nature and stability of the resulting char.

The general mechanism for phosphorus-based flame retardants in the condensed phase involves the dehydration of the polymer structure, which can lead to cyclization, cross-linking, and aromatization, ultimately resulting in a graphitic char. The phosphorus compounds or their decomposition products can also act as cross-linking agents themselves.

In the gas phase (the flame itself), this compound functions by interrupting the chemical chain reactions of combustion. As the flame retardant decomposes, it releases volatile phosphorus-containing species, such as phosphorus oxides (e.g., PO•, PO₂•) and phosphoric acids, into the flame.

These phosphorus-containing radicals are highly effective at scavenging the high-energy free radicals (e.g., H•, OH•) that propagate the combustion process. By converting these highly reactive radicals into less reactive species, the flame's energy is diminished, and the combustion process is inhibited. This "flame poisoning" effect leads to a reduction in the heat release rate and can ultimately extinguish the flame. The presence of aryl phosphates in the gas phase can lead to a higher release of carbon monoxide (CO) and other products of incomplete combustion, which is indicative of flame inhibition. researchgate.net

Additionally, the release of non-combustible gases from the decomposition of the flame retardant can dilute the concentration of flammable gases and oxygen in the flame zone, further contributing to the suppression of combustion.

The analysis of char formation and residue is crucial for understanding the condensed phase mechanisms of flame retardants. Thermogravimetric analysis (TGA) is a key technique used to evaluate the thermal stability of the flame-retarded polymer and the amount of char formed at elevated temperatures. An increase in the char yield at higher temperatures in the presence of the flame retardant is a direct indication of its condensed phase activity.

For polymers containing aryl phosphates, TGA typically shows an earlier onset of decomposition compared to the pure polymer, which is attributed to the catalytic effect of the acidic decomposition products of the flame retardant. However, the total mass loss is often lower, resulting in a higher char residue.

Scanning electron microscopy (SEM) is employed to examine the morphology of the char residue. An effective flame retardant will promote the formation of a continuous, dense, and cohesive char structure that effectively insulates the underlying polymer. The presence of a well-structured char layer in SEM images provides visual evidence of the condensed phase mechanism.

Table 1: Illustrative TGA Data for a Polymer with an Aryl Phosphate Flame Retardant

| Material | Onset of Decomposition (Tonset) (°C) | Temperature at Maximum Decomposition Rate (Tmax) (°C) | Char Residue at 700°C (%) |

|---|---|---|---|

| Pure Polymer | 400 | 425 | < 1 |

| Polymer + 15% Aryl Phosphate | 380 | 410 | 15 |

Structure-Performance Relationships in Material Formulations (e.g., influence of aryl substitution)

The chemical structure of an aryl phosphate flame retardant significantly influences its performance. Factors such as the type and position of substituents on the aryl rings can affect the thermal stability, volatility, and reactivity of the flame retardant, which in turn impacts its efficiency in both the condensed and gas phases.

The presence of the 2,6-dimethylphenyl group in this compound is expected to have a notable effect on its flame retardant properties. The methyl groups can influence the steric hindrance around the phosphate core and the electronic properties of the aromatic rings.

Research on structurally similar compounds, such as biphenyl bis(di-2,6-xylyl phosphate) (BBXP), where "xylyl" refers to dimethylphenyl, suggests that such substitutions can impact the decomposition temperature of the flame retardant. researchgate.net A flame retardant that decomposes at a temperature that overlaps with the decomposition of the host polymer is more likely to interact in the condensed phase, promoting char formation. If the flame retardant is more volatile, it is more likely to act primarily in the gas phase.

The bulky 2,6-dimethylphenyl groups may increase the thermal stability of the phosphate ester, potentially leading to its action at higher temperatures. This could be advantageous in high-temperature engineering plastics. Furthermore, the presence of these alkyl groups could influence the composition of the volatile species released during decomposition, potentially affecting its radical scavenging efficiency in the gas phase.

Table 2: Comparison of Properties of Different Aryl Phosphate Flame Retardants (Illustrative)

| Flame Retardant | Structure | Key Structural Feature | Expected Impact on Performance |

|---|---|---|---|

| Triphenyl Phosphate (TPP) | Phenyl groups | Unsubstituted aryl rings | Higher volatility, primarily gas phase action |

| Resorcinol bis(diphenyl phosphate) (RDP) | Bridged diphenyl phosphate | Higher molecular weight, lower volatility | Enhanced condensed phase action, char formation |

| This compound | 2,6-dimethylphenyl group | Steric hindrance from methyl groups | Potentially altered thermal stability and decomposition pathway |

Synergistic Effects with Co-Additives in Polymer Systems (e.g., with other aryl bisphosphates)

The flame retardant efficacy of this compound can be significantly enhanced through synergistic interactions with other additives in a polymer formulation. Synergism occurs when the combined effect of two or more additives is greater than the sum of their individual effects.

One common approach is to combine flame retardants that have different primary mechanisms of action. For instance, combining an aryl phosphate that is active in both the gas and condensed phases with a nitrogen-containing compound, such as melamine or its derivatives (e.g., melamine polyphosphate), can lead to a synergistic effect. The nitrogen-containing compound can act as a blowing agent, causing the char layer formed by the phosphate to swell and become more insulating (intumescence).

Studies on mixtures of different aryl bisphosphates have also shown synergistic effects. researchgate.net For example, combining two aryl bisphosphates can lead to the formation of more stable intermediate products during pyrolysis, which can enhance the thermal stability of the polymer blend and result in a higher char yield. researchgate.net

Another class of co-additives that can exhibit synergism with phosphorus-based flame retardants includes certain metal oxides and hydroxides, as well as nanomaterials like organoclays. These additives can enhance the physical integrity and insulating properties of the char layer.

Table 3: Illustrative Synergistic Flame Retardant Systems

| Flame Retardant System | Co-additive | Polymer System | Observed Synergistic Effect |

|---|---|---|---|

| Aryl Phosphate | Melamine Polyphosphate | Polyamide | Increased char yield and formation of an intumescent char |

| Aryl Phosphate | Another Aryl Bisphosphate | PC/ABS | Enhanced thermal stability and higher char residue researchgate.net |

| Aryl Phosphate | Organoclay | Polypropylene | Formation of a more stable and cohesive char layer |

Advanced Research Perspectives and Future Directions

Development of Sustainable and Green Synthesis Routes for Diphenyl 2,6-dimethylphenyl Phosphate (B84403)